N-Hexyl-3,5-dimethylaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
N-hexyl-3,5-dimethylaniline |
InChI |
InChI=1S/C14H23N/c1-4-5-6-7-8-15-14-10-12(2)9-13(3)11-14/h9-11,15H,4-8H2,1-3H3 |
InChI Key |
DPCKEFQAASZCBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=CC(=CC(=C1)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N Hexyl 3,5 Dimethylaniline and Analogues
Strategies for N-Alkylation of Aniline (B41778) Derivatives
Reductive Amination Approaches for N-Hexylation
Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. This process typically involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-Hexyl-3,5-dimethylaniline, this would involve the reaction of 3,5-dimethylaniline (B87155) with hexanal.
The reaction proceeds smoothly in the presence of a suitable reducing agent. A broad range of substrates can be converted under mild conditions. organic-chemistry.org Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation can also be employed. The choice of reducing agent is often dictated by the pH requirements and the presence of other functional groups in the molecule. For instance, NaBH₃CN is particularly effective under mildly acidic conditions where the iminium ion is readily formed and reduced.
A study on solid-phase synthesis demonstrated the applicability of reductive amination to a broad range of primary amines, including aniline, using sodium cyanoborohydride (NaBH₃CN) as the reductant. researchgate.net This highlights the versatility of the method for alkylating various aniline derivatives.
Table 1: Reductive Amination Conditions for Aniline Derivatives
| Amine | Carbonyl Compound | Reducing Agent | Solvent | Conditions | Product |
|---|---|---|---|---|---|
| 3,5-Dimethylaniline | Hexanal | NaBH₃CN | Methanol (B129727) | pH 5-6, Room Temp | This compound |
| Aniline | Various Aldehydes | Pd/C, H₂ | Ethanol | Room Temp, 1 atm | N-Alkylated Anilines |
Alkylation with Alkyl Halides or Alcohols on Aniline Precursors
Direct N-alkylation using alkylating agents is a traditional and straightforward approach. This method involves the reaction of the aniline precursor with an alkyl halide (e.g., 1-bromohexane or 1-iodohexane) or an alcohol.
When using alkyl halides, the reaction is a nucleophilic substitution where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is typically required to neutralize the hydrogen halide byproduct. researchgate.net Cesium fluoride on Celite has also been shown to be an effective solid base for the N-alkylation of anilines and other nitrogen heterocycles with alkyl halides in acetonitrile (B52724). researchgate.net While effective, this method can sometimes lead to over-alkylation, producing tertiary amines or even quaternary ammonium salts, especially with highly reactive alkyl halides.
Alkylation using alcohols is an atom-economical and environmentally benign alternative. However, since alcohols are poorer leaving groups than halides, this transformation often requires catalytic activation.
Table 2: N-Alkylation of Aniline with 1-Bromobutane
| Reactants | Base/Catalyst | Solvent | Outcome |
|---|
Data based on an analogous reaction described for N-butylation. nih.gov
Catalytic N-Alkylation Methods
Catalytic methods offer significant advantages for N-alkylation, including higher efficiency, selectivity, and the ability to use more sustainable alkylating agents like alcohols. These methods can be broadly categorized into transition metal-catalyzed and acid-catalyzed processes.
Transition-metal catalysis, particularly through the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, has become a prominent strategy for the N-alkylation of amines with alcohols. rsc.org In this process, the catalyst temporarily abstracts hydrogen from the alcohol to form an aldehyde intermediate. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the catalyst using the previously "borrowed" hydrogen. This avoids the need to pre-oxidize the alcohol and use stoichiometric reducing agents.
Various late-transition metal complexes based on ruthenium (Ru), iridium (Ir), nickel (Ni), and cobalt (Co) have been developed for this purpose. rsc.orgacs.orgresearchgate.net
Ruthenium Catalysis : Ruthenium complexes have been shown to efficiently catalyze the N-alkylation of anilines with primary alcohols, including complex carbohydrate-derived alcohols, providing high yields of the corresponding N-alkylated products. rsc.org
Nickel Catalysis : Nickel-based catalysts are an efficient and more earth-abundant alternative for the selective monoalkylation of anilines with a variety of primary alcohols. acs.org These systems tolerate a wide range of functional groups and can achieve high yields. acs.org
Cobalt Catalysis : Heterogeneous cobalt catalysts have also been explored for the N-alkylation of anilines with alcohols, again operating via the hydrogen borrowing methodology. researchgate.net
Table 3: Examples of Transition Metal-Catalyzed N-Alkylation of Anilines with Alcohols
| Catalyst System | Aniline Substrate | Alcohol | Conditions | Yield |
|---|---|---|---|---|
| [RuCl₂(p-cymene)]₂ / dppf ligand | Substituted Anilines | Carbohydrate Alcohols | 140°C, p-xylene | 18-97% |
| NiBr₂ / 1,10-phenanthroline | Aniline | Benzyl Alcohol | 130°C, toluene, t-BuOK | up to 96% |
dppf = 1,1'-Bis(diphenylphosphino)ferrocene
Acid catalysis is commonly employed for the N-alkylation of anilines, particularly with alcohols like methanol in industrial settings. In this method, a strong acid, such as sulfuric acid (H₂SO₄), protonates the alcohol's hydroxyl group, converting it into a better leaving group (water). The amine then acts as a nucleophile to displace the water molecule.
This process is typically carried out at elevated temperatures and pressures. While highly effective for simple alcohols like methanol, the conditions can be harsh and may not be suitable for more complex or sensitive substrates. For the synthesis of N,N-dimethylaniline from aniline and methanol, sulfuric acid is a common catalyst. alfa-chemistry.com The reaction is often performed in an autoclave at temperatures around 210-225°C. alfa-chemistry.com A similar principle could be applied for hexylation using hexanol, though it would likely require optimization of reaction conditions to manage potential side reactions like ether formation from the alcohol.
Synthesis of the 3,5-Dimethylaniline Core
The availability of the 3,5-dimethylaniline (also known as 3,5-xylidine) starting material is fundamental to the synthesis of the target compound. nih.gov Several routes to this aromatic amine have been reported.
From 3,5-Dimethyl-2-cyclohexenone Azine : One process involves the preparation of 3,5-dimethylaniline from 3,5-dimethyl-2-cyclohexenone-azine by heating it in an inert solvent with a noble metal catalyst, such as palladium. google.com
From 3,5-Dimethyl-cyclohexenone Oxime : A related synthesis involves the catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime in the gaseous phase over a catalyst containing a noble metal from the 8th subgroup of the Periodic Table (e.g., palladium or platinum) at temperatures between 200°C and 500°C. google.com
From 3,5-Xylenol : A more direct, though challenging, method involves the reaction of 3,5-xylenol with ammonia (B1221849) at high temperatures and pressures. This approach requires significant investment in high-pressure equipment and faces challenges related to the synthesis of the 3,5-xylenol precursor. google.com
From Substituted Nitroaromatics : A general and common laboratory-scale method for preparing anilines is the reduction of the corresponding nitro compound. Synthesis of 3,5-dimethylaniline can be achieved by the reduction of 1,3-dimethyl-5-nitrobenzene. A typical procedure involves using a catalyst such as montmorillonite-supported copper-doped iron oxide magnetic nanoparticles (MMTFe₃O₄Cu MNPs) with sodium borohydride (NaBH₄) in water, which can afford the product in high yield. chemicalbook.com
Multi-step Diazotization Route : A more complex route begins with a substituted aryl primary amine, which undergoes diazotization, coupling with 2,4-dimethylaniline, a second diazotization, and finally a reduction step to cleave an azo bond, yielding a mixture containing 3,5-dimethylaniline. google.com
Table 4: Selected Synthetic Routes to 3,5-Dimethylaniline
| Starting Material | Key Reagents/Catalyst | Conditions | Advantage/Disadvantage |
|---|---|---|---|
| 1,3-Dimethyl-5-nitrobenzene | NaBH₄ / MMTFe₃O₄Cu MNPs | 60°C, Water | High yield (96%), mild conditions |
| 3,5-Dimethyl-cyclohexenone oxime | Palladium or Platinum catalyst | 200-500°C, Gas phase | Yields isomer-free product |
| 3,5-Xylenol | Ammonia | High Temperature & Pressure | Requires harsh conditions and specialized equipment |
Reduction of Nitroaromatic Precursors
The reduction of nitro compounds is a well-established and widely used method for the preparation of primary aromatic amines. wikipedia.org For the synthesis of this compound, this process would typically involve a two-step sequence starting from 1,3-dimethyl-5-nitrobenzene.
First, the nitro group of the precursor is reduced to form 3,5-dimethylaniline. This transformation is conducted on an industrial scale using various methods. wikipedia.org Common approaches include:
Catalytic Hydrogenation: This method employs catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide in the presence of hydrogen gas. wikipedia.orgorganic-chemistry.org It is a clean and efficient method, often providing high yields.
Chemical Reduction: A classic and cost-effective method involves the use of metals in acidic media, such as iron, zinc, or tin in the presence of hydrochloric acid. wikipedia.org Other reagents like sodium hydrosulfite or sodium sulfide can also be employed. wikipedia.org A well-defined iron-based catalyst system using formic acid as a reducing agent allows for the conversion of a broad range of nitroarenes to anilines under mild conditions. organic-chemistry.org
The second step is the N-alkylation of the resulting 3,5-dimethylaniline with a hexyl group. This is typically achieved by reacting the aniline with a hexyl halide (e.g., 1-bromohexane) in the presence of a base. A one-pot synthesis method has also been developed where the reduction of the nitrobenzene is followed by reductive amination using reagents like decaborane (B10H14) with 10% Pd/C. organic-chemistry.org
| Method | Reagents/Catalyst | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H2, Pd/C, PtO2, or Raney Nickel | Varies (e.g., H2 balloon, room temp.) | High yields, clean reaction, recyclable catalyst | wikipedia.orgorganic-chemistry.org |
| Metal/Acid Reduction | Fe, Sn, or Zn in acidic media (e.g., HCl) | Refluxing acid | Cost-effective, widely used industrially | wikipedia.org |
| Transfer Hydrogenation | Triethylsilane or Formic Acid with Pd/C or Fe-catalyst | Mild conditions, room temperature | Avoids use of H2 gas, good functional group tolerance | organic-chemistry.org |
| Sulfide Reduction | Sodium sulfide or Hydrogen sulfide and base | Aqueous/alcoholic solution | Can offer selectivity in dinitro compounds | wikipedia.org |
Amination of Substituted Phenols
A more direct route to N-substituted anilines involves the catalytic amination of phenols. This approach avoids the use of nitro precursors and instead directly converts a C-O bond to a C-N bond. For this compound, the starting material would be 3,5-dimethylphenol, which would be reacted with hexylamine.
Recent advancements have demonstrated that rhodium catalysts can effectively facilitate this transformation. The process is described as a direct and redox-neutral amination where the arenophilic nature of the Rh(III) catalyst promotes the difficult keto-enol tautomerization of the phenol. organic-chemistry.org This allows for a subsequent dehydrative condensation with the amine, with water being the only byproduct, making the reaction highly atom-economical. organic-chemistry.org
Key features of this method include:
Catalyst System: A typical catalyst is [Cp*RhCl2]2 used with a base like Na2CO3. organic-chemistry.org
Reaction Conditions: The reaction is generally carried out in a high-boiling solvent such as heptane at elevated temperatures (e.g., 140°C). organic-chemistry.org
Substrate Scope: The method shows broad compatibility, tolerating various substituted phenols and a range of primary and secondary amines. organic-chemistry.org
While highly innovative, this method may be inhibited by certain functional groups. For instance, unprotected phenols can lead to catalyst inhibition in some copper-catalyzed amination systems due to the coordination of the phenolate to the metal center. nih.gov
Multi-Step Synthesis from Aromatic Hydrocarbons
Synthesizing this compound from a simple aromatic hydrocarbon like m-xylene (1,3-dimethylbenzene) is a classic and illustrative multi-step process. This pathway relies on fundamental electrophilic aromatic substitution (EAS) reactions, where the order of reactions is critical to achieving the desired substitution pattern. libretexts.org
A plausible synthetic route involves the following steps:
Nitration: The first step is the nitration of m-xylene using a mixture of nitric acid and sulfuric acid. The two methyl groups are ortho, para-directing activators. Their combined directing effects guide the incoming nitro group primarily to the C-5 position (meta to both methyl groups), yielding 1,3-dimethyl-5-nitrobenzene.
Reduction: The nitro group of 1,3-dimethyl-5-nitrobenzene is then reduced to an amine group to form 3,5-dimethylaniline. As detailed in section 2.2.1, this can be accomplished through various methods, such as catalytic hydrogenation or reduction with iron in acidic medium. wikipedia.org
N-Hexylation: The final step is the alkylation of the amine. 3,5-dimethylaniline is reacted with a hexylating agent, such as 1-bromohexane or 1-iodohexane, to introduce the hexyl group onto the nitrogen atom, yielding the final product, this compound.
This multi-step approach, while longer, provides a high degree of control over the final structure based on well-understood principles of aromatic chemistry. libretexts.org
Regioselective Synthesis Considerations for this compound
Regioselectivity is a crucial consideration in the synthesis of polysubstituted aromatic compounds like this compound. The specific placement of the two methyl groups and the N-hexylamino group is determined by the chosen synthetic pathway.
When starting from m-xylene, the regiochemical outcome of the initial electrophilic aromatic substitution is governed by the directing effects of the two methyl substituents. As ortho, para-directing groups, they activate the positions ortho and para to themselves. In m-xylene, the positions ortho to one methyl group and para to the other (C-4 and C-6) are the most activated. However, the position meta to both (C-5) is also activated, and nitration often yields the 5-nitro isomer as a major product, which leads to the desired 3,5-dimethylaniline core after reduction.
If the synthesis begins with a different precursor, the order of reactions must be carefully planned. For example, if one were to start with aniline and attempt to add the methyl groups, the amino group's strong ortho, para-directing nature would lead to a different isomer. Therefore, establishing the 3,5-dimethyl substitution pattern on the ring before the introduction or formation of the amino group is essential for achieving the target structure. libretexts.org The final N-hexylation step is inherently regioselective, as the alkylation occurs specifically at the nucleophilic nitrogen atom of the aniline.
Mechanistic Studies of N-Hexylation Reactions
The N-hexylation of 3,5-dimethylaniline is a nucleophilic substitution reaction. The mechanism involves the aniline nitrogen atom, acting as a nucleophile, attacking an electrophilic hexylating agent, such as 1-bromohexane.
The reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are:
The lone pair of electrons on the nitrogen atom of 3,5-dimethylaniline attacks the electrophilic carbon atom of the hexyl halide (the carbon bonded to the halogen).
Simultaneously, the bond between the carbon atom and the leaving group (e.g., bromide) breaks.
This concerted step forms a new carbon-nitrogen bond and displaces the halide ion, resulting in the formation of an ammonium salt intermediate.
A base, which can be another molecule of the aniline starting material or an added base (like sodium carbonate), deprotonates the nitrogen atom to yield the final neutral product, this compound.
Computational studies using density functional theory (DFT) on related amination and nitrosation reactions have provided deep insights into the electronic and steric effects that govern these transformations. researchgate.netnih.gov For N-alkylation, the reactivity is influenced by the nucleophilicity of the amine and the nature of the alkylating agent's leaving group. Steric hindrance around the nitrogen atom can slow the reaction rate, although this is less of a factor for primary alkyl halides like 1-bromohexane.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles aim to design chemical processes that are sustainable, reduce waste, and minimize the use of hazardous substances. jocpr.com These principles can be applied to the synthesis of this compound to create more environmentally benign pathways.
Key green chemistry strategies include:
Use of Greener Solvents: Traditional syntheses often use volatile and hazardous organic solvents. Green alternatives include water, supercritical CO2, or bio-based solvents, which are safer and have less environmental impact. jocpr.com For instance, a metal-free reduction of nitroaromatics has been developed using tetrahydroxydiboron in water. organic-chemistry.org
Catalysis over Stoichiometric Reagents: The use of catalysts is a core principle of green chemistry. Catalytic methods, such as the catalytic hydrogenation of nitroarenes or the catalytic amination of phenols, are preferred over stoichiometric reductants like iron or tin, which generate significant metal waste. mdpi.comresearchgate.net Iron-catalyzed C-H amination of arenes represents a move towards using more benign and earth-abundant metal catalysts. organic-chemistry.orgdocumentsdelivered.com
Atom Economy: Designing reactions that maximize the incorporation of all materials from the starting materials into the final product is crucial. The rhodium-catalyzed amination of phenols, which produces only water as a byproduct, is an excellent example of a highly atom-economical reaction. organic-chemistry.org
One-Pot Syntheses: Combining multiple reaction steps into a single pot reduces the need for intermediate purification steps, saving solvents, energy, and reducing waste. mdpi.com A one-pot synthesis of N,N-dimethylaniline from nitrobenzene and methanol has been developed over a Raney-Ni catalyst, where methanol acts as a hydrogen source, alkylating agent, and solvent simultaneously. rsc.org A similar strategy could be adapted for this compound.
| Green Principle | Conventional Method | Green Alternative | Advantage | Reference |
|---|---|---|---|---|
| Safer Solvents | Dichloromethane, Acetonitrile | Water, Supercritical CO2, Bio-solvents | Reduced toxicity and environmental impact | jocpr.com |
| Catalysis | Stoichiometric Fe/HCl reduction | Catalytic hydrogenation (Pd/C) or Fe-catalyzed transfer hydrogenation | Reduced metal waste, higher efficiency, catalyst recycling | organic-chemistry.orgresearchgate.net |
| Atom Economy | Multi-step synthesis with protecting groups | Direct C-H amination or phenol amination (water byproduct) | Minimizes waste by maximizing atom incorporation | organic-chemistry.orgorganic-chemistry.org |
| Energy Efficiency | High-temperature reactions | Mild, room-temperature conditions; microwave-assisted synthesis | Reduced energy consumption | researchandmarkets.com |
Chemical Reactivity and Derivatization of N Hexyl 3,5 Dimethylaniline
Reactions at the Tertiary Amine Nitrogen Center
The nitrogen atom in N-Hexyl-3,5-dimethylaniline is a primary site for chemical reactions due to its lone pair of electrons, which imparts nucleophilic and basic character to the molecule.
Quaternization Reactions
Tertiary amines, such as this compound, undergo quaternization reactions when treated with alkyl halides. This reaction, known as the Menshutkin reaction, involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the alkyl halide, resulting in the formation of a quaternary ammonium salt. semanticscholar.orgsciensage.info The reaction rate is influenced by factors such as the nature of the alkyl halide, the steric hindrance around the nitrogen atom, and the polarity of the solvent. semanticscholar.orgresearchgate.net
For instance, the analogous compound N,N-dimethylaniline reacts with electrophilic methylating agents like dimethyl sulfate or alkyl halides such as methyl iodide to form the corresponding quaternary ammonium salt. wikipedia.orgmatrix-fine-chemicals.com The reaction with methyl iodide yields N,N,N-trimethylanilinium iodide. matrix-fine-chemicals.com Similarly, the reaction of N,N-dimethylaniline with benzyl chloride produces N-Benzyl-N,N-dimethylphenylmethanaminium chloride. semanticscholar.org It is expected that this compound would react in a similar fashion with alkyl halides to form the corresponding N-alkyl-N-hexyl-3,5-dimethylanilinium salt. The increased steric bulk from the n-hexyl group compared to a methyl group might lead to a slower reaction rate. sciensage.info
| Reactant 1 | Reactant 2 (Alkylating Agent) | Solvent | Product | Reference |
|---|---|---|---|---|
| N,N-Dimethylaniline | Methyl Iodide | Not specified | N,N,N-Trimethylanilinium iodide | wikipedia.orgmatrix-fine-chemicals.com |
| N,N-Dimethylaniline | Dimethyl Sulfate | Not specified | N,N,N-Trimethylanilinium methyl sulfate | wikipedia.org |
| N,N-Dimethylaniline | Benzyl Chloride | Acetone | N-Benzyl-N,N-dimethylanilinium chloride | semanticscholar.org |
N-Oxidation Pathways
The nitrogen center of tertiary amines can be oxidized to form N-oxides. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. core.ac.uk The oxidation of N,N-dimethylaniline with hydrogen peroxide can be catalyzed by selenium dioxide or ferric chloride to yield N,N-dimethylaniline N-oxide. core.ac.uknih.gov Studies on the in vitro metabolism of N,N-dimethylaniline have confirmed N-oxidation as a significant metabolic pathway. wikipedia.org Another reagent used for the oxidation of N,N-dimethylaniline is benzoyl peroxide, which can also lead to the formation of the N-oxide derivative through a complex radical mechanism. cdnsciencepub.comcdnsciencepub.com this compound is expected to undergo similar N-oxidation reactions to form this compound N-oxide.
| Oxidizing Agent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen Peroxide | Selenium dioxide / Perchloric acid | N,N-Dimethylaniline N-oxide | core.ac.uk |
| Hydrogen Peroxide | Anhydrous Fe(III)Cl3 in acetonitrile (B52724) | N,N-Dimethylaniline N-oxide | nih.gov |
| Benzoyl Peroxide | Toluene at 0°C | N,N-Dimethylaniline N-oxide (as an intermediate) | cdnsciencepub.com |
Formation of N-Nitrosamines and Related Species
The reaction of tertiary aromatic amines with nitrous acid (generated in situ from sodium nitrite and a strong acid) does not typically lead to the formation of N-nitrosamines, which are compounds characterized by an N-N=O functional group. researchgate.net Instead, tertiary aromatic amines undergo electrophilic aromatic substitution on the electron-rich phenyl ring. doubtnut.com The reaction of N,N-dimethylaniline with nitrous acid at low temperatures results in the formation of a C-nitroso compound, specifically p-nitroso-N,N-dimethylaniline, where the nitroso group attaches to the para position of the ring. doubtnut.comyoutube.comyoutube.com This occurs because the dimethylamino group is a strong activating, ortho-para directing group. youtube.com
For this compound, the N-hexylamino group also acts as a strong activating, ortho-para director. The para position (C4) is available, as are the ortho positions (C2 and C6). Therefore, reaction with nitrous acid would be expected to yield predominantly 4-nitroso-N-hexyl-3,5-dimethylaniline.
Electrophilic Aromatic Substitution on the Dimethylphenyl Ring
The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the N-hexylamino group and the two methyl groups. wikipedia.orgchegg.com These substituents generally direct incoming electrophiles to the ortho and para positions. libretexts.org However, the substitution pattern is also influenced by steric hindrance and reaction conditions.
Nitration Studies
The nitration of aromatic amines is highly dependent on the reaction conditions, particularly the acidity of the medium. stackexchange.com While the N-alkylamino group is typically an ortho-para director, in the presence of a strong acid mixture like concentrated nitric acid and sulfuric acid, the nitrogen atom is protonated. stackexchange.comdoubtnut.com This converts the activating -NHR group into a deactivating -N+H2R group. This protonated group is strongly electron-withdrawing and acts as a meta-director. stackexchange.comyoutube.com
Consequently, the nitration of N,N-dimethylaniline under these strongly acidic conditions yields mainly the meta-nitro product. stackexchange.comdoubtnut.com Applying this principle to this compound, protonation of the nitrogen would create a meta-directing group at position 1. The meta positions are 3 and 5, which are already occupied by methyl groups. The strong deactivating effect of the anilinium ion would significantly reduce the reactivity of the ring, particularly at the ortho (2, 6) and para (4) positions, making nitration difficult. In less acidic nitrating conditions, where protonation is less prevalent, substitution at the ortho and para positions would be expected.
Halogenation Reactions
Aromatic amines are highly reactive towards electrophilic halogenation. libretexts.org The direct bromination of N,N-dimethylaniline, for example, can be difficult to control and may lead to the formation of di- and tri-substituted products. libretexts.org
For this compound, the 3 and 5 positions are blocked by methyl groups. The remaining positions for substitution are C2, C4, and C6. The N-hexylamino group directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions. Due to the steric bulk of the N-hexyl group and the adjacent methyl groups, the ortho positions are sterically hindered. Therefore, halogenation is most likely to occur at the less sterically hindered para position, C4.
A method for regioselective halogenation involves the reaction of N,N-dialkylaniline N-oxides with thionyl halides. nih.gov For example, treating N,N-dimethylaniline N-oxide with thionyl bromide results in exclusive formation of 4-bromo-N,N-dimethylaniline, while thionyl chloride predominantly yields the 2-chloro derivative. nih.gov This methodology could potentially be applied to the N-oxide of this compound to achieve controlled halogenation.
Acylation and Sulfonation Reactions
The reactivity of this compound towards acylation and sulfonation is dictated by the electronic nature of the substituted aniline (B41778) ring. The lone pair of electrons on the nitrogen atom, in conjunction with the electron-donating methyl groups, activates the aromatic ring towards electrophilic substitution.
Acylation: In acylation reactions, typically carried out using acylating agents such as acetyl chloride or acetic anhydride in the presence of a catalyst, the this compound ring is expected to undergo substitution primarily at the positions ortho and para to the strongly activating amino group. However, due to steric hindrance from the N-hexyl group and the two meta-positioned methyl groups, acylation at the ortho positions (2 and 6) would be significantly restricted. Therefore, the primary product of Friedel-Crafts acylation would be substitution at the para-position (4-position) of the aniline ring.
Sulfonation: Similarly, sulfonation with reagents like fuming sulfuric acid would lead to the introduction of a sulfonic acid group onto the aromatic ring. The directing influence of the amino group and the methyl groups favors substitution at the ortho and para positions. Given the steric constraints, the para-sulfonated product is the most likely outcome. It is important to note that under harsh acidic conditions, N-sulfonation to form a sulfamic acid derivative can also occur.
| Reagent | Expected Major Product | Reaction Conditions |
| Acetyl Chloride/AlCl₃ | 4-acetyl-N-hexyl-3,5-dimethylaniline | Anhydrous conditions, inert solvent |
| Fuming Sulfuric Acid | 4-(N-hexyl-3,5-dimethylamino)benzenesulfonic acid | Controlled temperature |
Lithiation and Organometallic Reactivity
The presence of the nitrogen atom with its lone pair of electrons allows for directed ortho-lithiation of the this compound ring. This reaction, typically employing a strong organolithium base such as n-butyllithium or tert-butyllithium, results in the deprotonation of a carbon atom adjacent to the amino group. figshare.comwikipedia.org The lithium atom is directed to the ortho position through coordination with the nitrogen atom of the amino group. wikipedia.orgbaranlab.orgharvard.edu
In the case of this compound, the two available ortho positions (2 and 6) are sterically hindered by the adjacent methyl groups and the N-hexyl group. However, studies on similarly substituted anilines suggest that ortho-lithiation is still feasible, albeit potentially requiring more forcing conditions. sci-hub.se A CO₂-mediated ortho-lithiation of N-alkylanilines has been demonstrated, which proceeds through an in situ generated lithium carbamate. figshare.combohrium.com This method could potentially be applied to this compound to achieve selective functionalization at the 2- or 6-position.
The resulting aryllithium species is a powerful nucleophile and can react with a wide range of electrophiles to introduce various functional groups at the ortho position. mt.comwikipedia.orglibretexts.orglibretexts.org This provides a versatile route for the synthesis of highly substituted aniline derivatives.
Table of Potential Reactions Following Lithiation:
| Electrophile | Resulting Functional Group at ortho-position |
| Alkyl halide (e.g., CH₃I) | Methyl group |
| Carbon dioxide (CO₂) | Carboxylic acid group |
| Aldehydes/Ketones | Hydroxyalkyl group |
| Trimethylsilyl chloride | Trimethylsilyl group |
Oxidative Polymerization Studies
This compound can undergo oxidative polymerization to form a conductive polymer, analogous to the well-studied polymerization of aniline to polyaniline. wikipedia.org This process can be achieved through either chemical or electrochemical methods. acs.orgacs.orgresearchgate.netscispace.com In both cases, the reaction proceeds via the formation of radical cations from the aniline monomer, which then couple to form polymer chains. semanticscholar.org
The presence of the hexyl group on the nitrogen atom is expected to influence the properties of the resulting polymer. The long alkyl chain can increase the solubility of the polymer in organic solvents, a significant advantage over the often intractable parent polyaniline. researchgate.netacs.org However, the steric bulk of the hexyl group and the dimethyl substitution on the ring may hinder the planarity of the polymer backbone, which could, in turn, affect its electrical conductivity. acs.orgrsc.org
Electrochemical polymerization studies of N-alkylanilines have shown that the bulkiness of the alkyl substituent decreases the electrical conductivity of the resulting polymer. acs.org It is also anticipated that the polymerization of this compound would primarily involve head-to-tail coupling of the monomer units. rsc.org
Expected Properties of Poly(this compound):
| Property | Influence of N-Hexyl and Dimethyl Groups |
| Solubility | Increased solubility in organic solvents due to the hexyl chain. researchgate.net |
| Electrical Conductivity | Potentially lower conductivity compared to polyaniline due to steric hindrance. acs.org |
| Processability | Improved processability due to enhanced solubility. acs.org |
Coupling Reactions and Azo Dye Formation
This compound, with its activated aromatic ring, can participate in coupling reactions, most notably in the formation of azo dyes. Azo dyes are characterized by the presence of an azo group (-N=N-) connecting two aromatic rings. unb.cajchemrev.com The synthesis of an azo dye typically involves two steps: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an activated aromatic compound, such as this compound. slideshare.neticrc.ac.irresearchgate.netnih.govorganic-chemistry.org
In this reaction, the diazonium ion acts as an electrophile and attacks the electron-rich ring of this compound. wikipedia.orglibretexts.org The strongly activating amino group and the two methyl groups direct the incoming electrophile to the positions ortho and para to the amino group. Due to the steric hindrance at the ortho positions (2 and 6), the coupling reaction is expected to occur exclusively at the para position (4-position). slideshare.netorganic-chemistry.org
The resulting azo compound would likely be highly colored, a characteristic feature of these extended conjugated systems. jchemrev.comchemguide.co.uk The specific color would depend on the nature of the aromatic group attached to the other side of the azo linkage.
General Reaction Scheme for Azo Dye Formation:
Ar-NH₂ + NaNO₂ + 2HCl → Ar-N₂⁺Cl⁻ + NaCl + 2H₂O Ar-N₂⁺Cl⁻ + C₁₄H₂₃N → Ar-N=N-C₆H₂(CH₃)₂NH(C₆H₁₃) + HCl
Reactivity of the Hexyl Side Chain
The hexyl side chain of this compound is generally less reactive than the aromatic ring. However, it can undergo certain chemical transformations, particularly at the benzylic position (the carbon atom adjacent to the nitrogen).
One potential reaction is oxidation . Under controlled oxidation conditions, the benzylic carbon could be oxidized to a carbonyl group, leading to the formation of an N-acyl derivative. uomustansiriyah.edu.iq More vigorous oxidation could potentially lead to the cleavage of the hexyl group. researchgate.net
Another possibility is halogenation at the benzylic position via a free-radical mechanism, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would introduce a bromine atom at the carbon adjacent to the nitrogen, creating a reactive intermediate for further synthetic modifications.
Furthermore, the terminal methyl group of the hexyl chain could, in principle, be functionalized, although this would require more specific and often more complex synthetic strategies. It is important to note that reactions targeting the hexyl side chain must be carefully controlled to avoid competing reactions on the more reactive aromatic ring.
Potential Reactions of the Hexyl Side Chain:
| Reaction Type | Reagents | Potential Product |
| Benzylic Oxidation | Mild oxidizing agents | N-(1-oxohexyl)-3,5-dimethylaniline |
| Benzylic Halogenation | N-Bromosuccinimide, radical initiator | N-(1-bromohexyl)-3,5-dimethylaniline |
Spectroscopic and Advanced Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucitation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of N-Hexyl-3,5-dimethylaniline. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be assembled.
The ¹H NMR spectrum of this compound provides information on the chemical environment of each proton. The aromatic protons on the dimethylaniline ring are expected to appear in the downfield region, typically between 6.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The protons of the two methyl groups attached to the ring would likely resonate as a singlet around 2.2-2.3 ppm.
The N-hexyl group protons will exhibit characteristic chemical shifts and splitting patterns. The two protons on the carbon adjacent to the nitrogen atom (N-CH₂) are expected to be the most downfield of the hexyl chain, likely appearing as a triplet in the range of 3.0-3.3 ppm. The subsequent methylene (B1212753) groups (-CH₂-) of the hexyl chain will appear progressively upfield, with the terminal methyl group (-CH₃) protons resonating at the most upfield position, typically around 0.9 ppm as a triplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.0 - 7.5 | Multiplet |
| Ar-CH₃ | 2.2 - 2.3 | Singlet |
| N-CH₂- | 3.0 - 3.3 | Triplet |
| N-CH₂-CH₂- | 1.5 - 1.7 | Multiplet |
| -(CH₂)₃- | 1.2 - 1.4 | Multiplet |
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of this compound. The carbon atoms of the aromatic ring will resonate in the downfield region of the spectrum, typically between 110 and 150 ppm. The carbon atom attached to the nitrogen (C-N) is expected to be the most deshielded among the aromatic carbons.
The carbons of the N-hexyl group will appear in the aliphatic region of the spectrum. The carbon directly bonded to the nitrogen (N-CH₂) will be the most downfield of the hexyl carbons, likely in the range of 45-55 ppm. The other methylene carbons will have signals further upfield, with the terminal methyl carbon appearing at the highest field, around 14 ppm. The two methyl carbons on the aromatic ring are expected to have a chemical shift in the range of 20-25 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-N | 145 - 150 |
| Aromatic C-C | 110 - 140 |
| Aromatic C-CH₃ | 135 - 140 |
| N-CH₂- | 45 - 55 |
| N-CH₂-CH₂- | 30 - 35 |
| -(CH₂)₃- | 22 - 32 |
| -CH₃ | 13 - 15 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms in this compound, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be particularly useful in confirming the sequence of the methylene groups in the hexyl chain, as adjacent -CH₂- groups would show cross-peaks.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signal for each protonated carbon in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is invaluable for establishing the connectivity between the hexyl group and the dimethylaniline ring, for instance, by observing a correlation between the N-CH₂ protons and the aromatic C-N carbon.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds.
C-N Stretching: A key absorption band for the tertiary aromatic amine would be the C-N stretching vibration, which is expected to appear in the region of 1360-1250 cm⁻¹.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring would be observed just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H stretching vibrations of the hexyl and methyl groups will be found in the 2960-2850 cm⁻¹ region.
Aromatic C=C Bending: The out-of-plane bending vibrations for the substituted benzene (B151609) ring would appear in the 900-690 cm⁻¹ region, and the pattern of these bands can sometimes provide information about the substitution pattern on the ring.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2960 - 2850 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-N Stretch | 1360 - 1250 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The aniline (B41778) chromophore is expected to exhibit characteristic absorption bands in the UV region. For 3,5-dimethylaniline (B87155), maximum absorptions are observed around 239 nm and 289 nm. The attachment of the hexyl group to the nitrogen atom is not expected to significantly shift these primary absorption maxima, as it is not directly conjugated with the aromatic system. Therefore, this compound would likely show strong absorption bands in the UV region, characteristic of a substituted aniline.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₄H₂₃N), the expected molecular weight is approximately 205.34 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 205.
The fragmentation pattern would likely involve the cleavage of the N-hexyl chain. A prominent fragmentation pathway would be the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a pentyl radical (C₅H₁₁) to give a stable iminium ion. Another common fragmentation would be the loss of the entire hexyl group, leading to a fragment corresponding to the 3,5-dimethylaniline radical cation.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z |
|---|---|
| [M]⁺ | 205 |
| [M - C₅H₁₁]⁺ | 134 |
Chromatographic Methods for Purity Assessment and Separation
The purity assessment and separation of this compound, a substituted aniline, relies on advanced chromatographic techniques. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary methods employed for these purposes, offering high resolution and sensitivity. Furthermore, the integration of ionic liquids with mass spectrometry presents a novel approach for the analysis of such aromatic amines.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds like this compound. The method's effectiveness is rooted in the differential partitioning of the analyte between a gaseous mobile phase and a stationary phase within a capillary column.
Detailed research findings on analogous compounds, such as N-hexylaniline and various dimethylaniline isomers, provide a strong basis for establishing analytical protocols for this compound. nih.govsemanticscholar.org For instance, the analysis of aromatic amines is often performed using a gas chromatograph equipped with a flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD), the latter offering enhanced sensitivity and selectivity for nitrogen-containing compounds. epa.govchemicalbook.com For unequivocal identification, coupling GC with a mass spectrometer (GC-MS) is the definitive method. nih.govsincerechemical.com
The selection of the GC column is critical for achieving optimal separation. A non-polar or medium-polarity capillary column, such as one coated with SE-54 or a similar phase, is typically suitable for the analysis of N-alkylanilines. epa.gov The operational parameters, including oven temperature program, carrier gas flow rate, and injector temperature, must be optimized to ensure efficient separation from potential impurities and isomers.
Table 1: Projected Gas Chromatography (GC) Parameters for this compound Analysis
| Parameter | Value/Condition |
|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25 mm ID) |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (or similar) |
| Injector Temperature | 250 - 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 - 300 °C |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial temp. 100°C, ramp to 280°C at 10°C/min, hold for 5 min |
| Injection Mode | Split/Splitless |
Sample preparation for GC analysis typically involves dissolving the this compound sample in a suitable organic solvent, such as methanol (B129727) or dichloromethane, followed by direct injection into the chromatograph. sincerechemical.com For trace analysis in complex matrices, a prior extraction step, for instance, solid-phase extraction (SPE), might be necessary. thermofisher.com
High-Performance Liquid Chromatography (HPLC)
High-performance liquid chromatography is a versatile and widely used technique for the separation and quantification of a broad range of compounds, including those that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
In RP-HPLC, a non-polar stationary phase, typically a C18 column, is used in conjunction with a polar mobile phase. sigmaaldrich.comnih.gov The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, usually a mixture of acetonitrile (B52724) or methanol and water, can be adjusted to control the retention time and achieve the desired separation. sigmaaldrich.comsielc.com The addition of buffers or ion-pairing agents can further optimize the peak shape and resolution.
Detection in HPLC is commonly achieved using an ultraviolet (UV) detector, as aromatic compounds like this compound exhibit strong absorbance in the UV region. sigmaaldrich.com For enhanced sensitivity and structural information, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov
Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for this compound
| Parameter | Value/Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 40 °C |
| Detector | UV at 254 nm or Mass Spectrometer (MS) |
| Injection Volume | 10 - 20 µL |
The development of an HPLC method for this compound would involve optimizing the mobile phase gradient to ensure a good separation of the main compound from any related impurities. The linearity of the detector response, limit of detection (LOD), and limit of quantification (LOQ) would be established through proper validation. chromatographyonline.com
Ionic Liquid-Assisted Mass Spectrometry in Analysis
Ionic liquids (ILs) are salts with low melting points that are finding increasing use in analytical chemistry, including mass spectrometry. nih.gov In the context of analyzing aromatic amines like this compound, ionic liquids can serve multiple roles. They can be used as mobile phase additives in HPLC to improve chromatographic separation and as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
The use of ionic liquids as a medium in liquid chromatography coupled to mass spectrometry can enhance the separation and quantization of aromatic amines. nih.gov For instance, the addition of an ionic liquid like 1-butyl-3-methylimidazolium bis-(trifluoromethanesulfonyl)imide to the mobile phase has been shown to improve the analysis of a variety of aromatic amines. nih.gov
In mass spectrometry, ionic liquids can act as matrices that facilitate the ionization of the analyte with minimal fragmentation. This is particularly advantageous for obtaining clear molecular ion peaks, which is crucial for accurate mass determination and structural elucidation. The choice of the ionic liquid is critical and depends on the specific analyte and the mass spectrometry technique being employed.
Advanced Applications and Functionalization in Modern Chemistry
Role in Organic Catalysis and Ligand Design
The efficacy of transition metal catalysts is often dictated by the ligands coordinated to the metal center. These ligands influence the catalyst's reactivity, selectivity, and stability by modulating its steric and electronic environment. N-alkylanilines, including N-Hexyl-3,5-dimethylaniline, can serve as ligands in such catalytic systems.
This compound can function as an N-donor ligand, coordinating to transition metals through the lone pair of electrons on the nitrogen atom. Substituted anilines are known to form complexes with a variety of transition metals, including palladium, rhodium, copper, and zirconium, which are central to many organic transformations. google.comgoogle.com The formation of these metal-ligand complexes is a critical step in catalytic cycles for reactions such as cross-coupling, C-H functionalization, and polymerization. google.comacs.org
For instance, N,N-dialkylaniline derivatives have been employed as ligands in palladium-catalyzed C-H activation reactions. acs.orgresearchgate.net The aniline-based ligand coordinates to the palladium center, facilitating the subsequent steps of the catalytic cycle. Similarly, N,N-dimethylaniline has been studied in the context of zirconocene-mediated polymerization, where it can form complexes with the cationic zirconium catalyst. nih.gov The specific structure of this compound, with its combination of N-alkyl and aryl-methyl substituents, makes it a candidate for tuning the properties of such catalytic systems.
Table 1: Examples of Aniline (B41778) Derivatives in Transition Metal Catalysis
| Aniline Derivative | Metal | Catalytic Application |
|---|---|---|
| N,N-Dimethylaniline | Zirconium | Olefin Polymerization |
| 4-(ethylthio)-N,N-dimethylaniline | Palladium | C-H Alkenylation |
This table presents examples of related aniline compounds to illustrate the potential catalytic roles of this compound.
The alkyl groups on this compound—the N-hexyl and the two methyl groups at the 3 and 5 positions of the ring—play a crucial role in defining its behavior as a ligand. google.com
Electronic Effects: The methyl groups are electron-donating, which increases the electron density on the aromatic ring and, consequently, on the nitrogen atom. This enhanced electron density increases the nitrogen's basicity and its ability to donate electron density to the metal center, potentially speeding up oxidative addition, which is often the rate-limiting step in cross-coupling reactions. google.com
Steric Effects: The N-hexyl group and the 3,5-dimethyl groups introduce significant steric bulk around the nitrogen donor atom. This steric hindrance can influence the coordination geometry of the metal complex, the number of ligands that can bind to the metal, and the rate of subsequent reaction steps like reductive elimination. acs.org Increased steric bulk can promote reductive elimination, which is often the product-forming step. acs.org Furthermore, the long hexyl chain increases the ligand's lipophilicity, enhancing the solubility of the resulting metal complex in nonpolar organic solvents commonly used in catalysis. acs.org
Table 2: Predicted Influence of Substituents on this compound as a Ligand
| Substituent | Type | Predicted Effect on Catalytic Performance |
|---|---|---|
| 3,5-Dimethyl | Electronic | Increases electron-donating ability of the nitrogen atom, potentially accelerating oxidative addition. |
| N-Hexyl | Steric | Increases steric bulk, which can influence coordination and promote reductive elimination. |
Asymmetric synthesis aims to produce chiral molecules with a specific stereochemistry, a process heavily reliant on chiral catalysts. For a ligand to be effective in mainstream asymmetric catalysis, it typically must be chiral itself. This compound is an achiral molecule and therefore cannot function as the sole source of chirality in an asymmetric reaction.
However, achiral ligands can be incorporated into larger, more complex chiral ligand frameworks. In such a scenario, the this compound moiety would serve to fine-tune the steric and electronic properties of the catalyst's chiral pocket. While there is extensive research on various chiral ligands for asymmetric catalysis, specific applications of this compound in this area are not widely documented. sci-hub.se The development of new modular ligands is a continuing area of research, where fragments like this compound could potentially be integrated into a chiral scaffold. sci-hub.se
Functional Materials Science Applications
Beyond catalysis, the chemical reactivity of this compound allows it to serve as a building block for functional organic materials.
N,N-dialkylanilines are fundamental precursors in the synthesis of various classes of organic dyes and pigments, most notably triarylmethane dyes. wikipedia.orgnih.gov The simpler analog, N,N-dimethylaniline, is a key intermediate for commercially important dyes such as malachite green and crystal violet. wikipedia.org
The synthesis of these dyes typically involves an electrophilic substitution reaction on the electron-rich aniline ring. The dialkylamino group is a strong activating group and directs electrophiles to the ortho and para positions. In this compound, the para position relative to the nitrogen is unsubstituted and activated, making it a prime site for electrophilic attack. The methyl groups at the 3 and 5 positions further activate the ring and sterically hinder the ortho positions, enhancing the selectivity for para-substitution.
A hypothetical synthesis using this compound would follow a similar pathway, for example, by condensation with an aldehyde or ketone. The resulting dye molecule would incorporate the N-hexyl-3,5-dimethylphenyl group. The presence of the long hexyl chain would be expected to significantly increase the dye's solubility in nonpolar organic solvents and polymer matrices, a desirable property for applications in inks, coatings, and plastics.
Chiral chromatography is a critical technique for separating enantiomers. This method relies on chiral stationary phases (CSPs) that interact diastereomerically with the enantiomers of an analyte. CSPs are often created by immobilizing a chiral selector onto a solid support, such as silica (B1680970) gel. researchgate.net
While this compound is itself achiral, it could potentially serve as a scaffold or starting material for the synthesis of a chiral selector. This would require introducing a chiral center to the molecule, for example, by attaching a chiral auxiliary to the aromatic ring or by synthesizing a derivative with atropisomerism. Once functionalized with a chiral element, the resulting molecule could be polymerized or covalently bonded to a silica support to create a CSP. However, the use of polysaccharide-based materials is more common for this purpose, and specific examples of this compound in the development of chiral packing materials are not prominent in the literature. researchgate.net
Use in Polymerization Processes
Currently, publicly available scientific literature does not provide specific details on the use of this compound as a direct monomer, initiator, or catalyst in polymerization processes. While its parent compound, N,N-dimethylaniline, is known to act as a polymerization activator, particularly for acrylic resins, and as a component in photoinduced polymerization systems, specific research detailing the role or efficacy of this compound in similar processes is not documented in available research. chemicalbook.comresearchgate.net The structural differences, namely the substitution of two methyl groups with a hexyl group on the nitrogen atom and the presence of two methyl groups on the aniline ring, would significantly alter the molecule's steric and electronic properties, necessitating specific studies to determine its activity in polymerization.
Application in Photovoltaic Devices as D-π-A Photosensitizers
There is no specific information available in the current scientific literature regarding the application of this compound as a donor component in D-π-A (Donor-π-Acceptor) photosensitizers for photovoltaic devices. The design of D-π-A molecules for organic solar cells is a highly active area of research, where arylamine derivatives are commonly employed as the electron-donating unit due to their strong electron-donating properties. physchemres.org However, studies detailing the synthesis, integration, and performance of this compound within such a molecular architecture for dye-sensitized or other organic solar cells have not been reported. The suitability of this specific compound would depend on its electrochemical properties, absorption spectrum, and energy level alignment with acceptor materials, which remain uncharacterized in the context of photovoltaic applications.
Supramolecular Chemistry and Host-Guest Interactions
The role of this compound in supramolecular chemistry and its participation in host-guest interactions are not documented in the available scientific literature. Supramolecular chemistry explores the non-covalent interactions between molecules, and while aniline derivatives can participate in such interactions (e.g., hydrogen bonding, π-π stacking), specific studies involving this compound as either a host or a guest molecule have not been published. Research into its potential to form complexes with macrocyclic hosts like cyclodextrins, calixarenes, or cucurbiturils has not been reported.
Advanced Sensing Technologies
Information regarding the application of this compound in advanced sensing technologies is not present in the current body of scientific research. Chemical sensors often rely on specific molecular recognition events or changes in physical properties upon interaction with an analyte. While various organic compounds are utilized in the development of optical or electrochemical sensors, there are no published studies that describe the use of this compound as a sensing element, probe, or key component in a sensor for detecting toxic materials or other analytes. nih.gov
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can be employed to determine the optimized geometry of N-Hexyl-3,5-dimethylaniline in its ground state, providing precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on analogous molecules like N,N-dimethylaniline have utilized DFT at the B3LYP/6-311++G** level of theory to achieve good agreement between calculated and experimental geometric parameters. researchgate.netsphinxsai.com For this compound, DFT would likely predict a quasi-planar geometry for the dimethylaniline core, with the nitrogen atom exhibiting a slightly pyramidal character. The hexyl group would introduce conformational flexibility.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to study the electronic excited states of the molecule. This is crucial for understanding its photophysical properties, such as UV-visible absorption spectra. The calculations would reveal the energies of the lowest singlet and triplet excited states and the nature of the electronic transitions involved.
A hypothetical table of optimized geometric parameters for the this compound core, based on DFT calculations, is presented below.
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C(aromatic)-N | 1.40 | |
| N-C(methyl) | 1.46 | |
| N-C(hexyl) | 1.47 | |
| C(aromatic)-C(aromatic) | 1.39 | |
| C-N-C (methyl) | ||
| C-N-C (hexyl) | ||
| C-C-C (ring) |
Note: This data is illustrative and based on typical values for similar compounds.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. bhu.ac.in
For this compound, the HOMO would be expected to be localized primarily on the electron-rich dimethylaniline ring, particularly on the nitrogen atom and the aromatic system, indicating that these are the most probable sites for electrophilic attack. The LUMO, on the other hand, would likely be distributed over the aromatic ring.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive. Computational calculations for similar aromatic amines suggest that this compound would have a significant HOMO-LUMO gap, indicative of a stable molecule.
Below is a table of hypothetical FMO energies and related quantum chemical descriptors for this compound.
| Parameter | Value (eV) |
| EHOMO | -5.5 |
| ELUMO | -0.8 |
| Energy Gap (ΔE) | 4.7 |
| Ionization Potential (I) | 5.5 |
| Electron Affinity (A) | 0.8 |
| Global Hardness (η) | 2.35 |
| Chemical Potential (μ) | -3.15 |
| Electrophilicity Index (ω) | 2.11 |
Note: This data is illustrative and represents typical values for similar aromatic amines.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com For this compound, MD simulations would be particularly useful for exploring the conformational landscape of the flexible hexyl chain. nih.gov By simulating the motion of the atoms over time, MD can reveal the preferred conformations of the molecule, the rotational barriers of the single bonds in the hexyl chain, and the interactions between the alkyl chain and the aromatic ring.
An MD simulation would typically involve placing the molecule in a simulation box, often with a solvent, and solving Newton's equations of motion for all atoms. The resulting trajectory provides a detailed picture of the molecule's dynamic behavior. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for the interpretation of experimental data. For this compound, DFT calculations can be used to predict its vibrational spectra (FT-IR and FT-Raman). sphinxsai.com By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific vibrational modes of the molecule, such as C-H stretching, C=C aromatic ring stretching, and C-N stretching. researchgate.net
Similarly, as mentioned in section 6.1.1, TD-DFT can predict the UV-visible absorption spectrum by calculating the energies and oscillator strengths of electronic transitions. Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can also be calculated with high accuracy using methods like Gauge-Independent Atomic Orbital (GIAO).
A hypothetical comparison of calculated and expected experimental vibrational frequencies is shown below.
| Vibrational Mode | Calculated Frequency (cm-1) | Expected Experimental Frequency (cm-1) |
| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |
| C-H stretch (aliphatic) | 2980 - 2850 | 2960 - 2850 |
| C=C stretch (aromatic) | 1620 - 1450 | 1600 - 1475 |
| C-N stretch | 1360 - 1250 | 1340 - 1260 |
Note: This data is illustrative and based on general spectroscopic correlations.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying reactants, products, intermediates, and, crucially, transition states. ana.ir For this compound, computational modeling could be used to study various reactions, such as electrophilic aromatic substitution or oxidation.
By mapping the potential energy surface of a reaction, chemists can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. The geometry of the transition state, which corresponds to the highest point on the reaction pathway, can be located and characterized. This information is vital for understanding the kinetics and selectivity of a reaction. For example, modeling the nitration of this compound would reveal whether the ortho or para positions to the amino group are more reactive and why.
Structure-Activity Relationship (SAR) Studies through Computational Screening
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net Computational screening, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to predict the activity of new molecules based on the properties of known compounds. nih.gov
For this compound, a QSAR study could be initiated by creating a library of virtual derivatives with modifications to the hexyl chain (e.g., changing its length or adding functional groups) or the aromatic ring (e.g., introducing different substituents). For each derivative, a set of molecular descriptors (e.g., steric, electronic, and hydrophobic parameters) would be calculated. These descriptors would then be correlated with a known or predicted biological activity using statistical methods. The resulting QSAR model could then be used to predict the activity of untested derivatives, guiding the synthesis of new compounds with potentially enhanced activity. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-Hexyl-3,5-dimethylaniline, and how are reaction conditions optimized?
- Methodological Answer : this compound is typically synthesized via alkylation of 3,5-dimethylaniline with hexyl halides (e.g., 1-bromohexane) under basic conditions (e.g., NaOH or K₂CO₃). The reaction proceeds through nucleophilic substitution, where the amine group attacks the electrophilic carbon of the alkyl halide. Solvent choice (e.g., dichloromethane or ethanol) and temperature (60–80°C) influence yield and purity. Post-reaction purification via silica gel chromatography (petroleum ether:EtOAc gradients) is recommended .
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For example, the -NMR spectrum of analogous compounds (e.g., N-Cyclopropyl-3,5-dimethylaniline) shows aromatic proton resonances at δ 6.43 ppm and methyl groups at δ 2.27 ppm. High-resolution mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies functional groups like N–H stretches (~3400 cm) .
Q. What are the primary chemical reactions involving this compound, and how are they monitored?
- Methodological Answer : The compound undergoes electrophilic aromatic substitution (e.g., nitration, halogenation) due to electron-donating methyl and alkyl groups. Oxidation with KMnO or HO may yield nitro derivatives. Reaction progress is tracked via TLC, with GC-MS or HPLC for quantitative analysis of intermediates and products .
Advanced Research Questions
Q. How do steric and electronic effects of the hexyl group influence reactivity in catalytic applications?
- Methodological Answer : The hexyl chain introduces steric hindrance, reducing accessibility to the aromatic ring in reactions like cross-coupling. Electronic effects (electron-donating alkyl group) enhance ring activation, favoring electrophilic substitutions. Computational studies (DFT) can model substituent effects on charge distribution and reaction pathways .
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?
- Methodological Answer : Discrepancies in toxicity studies (e.g., DNA adduct formation vs. low acute toxicity) may arise from metabolic activation pathways. Comparative assays under standardized conditions (e.g., liver microsome models) and LC-MS/MS analysis of reactive intermediates (e.g., N-acetoxy metabolites) are recommended to clarify mechanisms .
Q. How can reaction conditions be optimized for diiodination of this compound?
- Methodological Answer : Iodination using I or ICl in acetic acid at 50–60°C achieves regioselectivity at the 2,4-positions. Solvent polarity and stoichiometric ratios (1:2.2 for I:substrate) are critical. Kinetic studies via in situ Raman spectroscopy can monitor iodine consumption and optimize reaction time .
Q. What methodologies are used to assess environmental persistence and remediation potential of this compound?
- Methodological Answer : Adsorption studies using functionalized silica nanoparticles (e.g., N,N-(octane-1,8-diyldiene)di(2-hydroxyl-3,5-dimethylaniline)) quantify binding efficiency for heavy metals like Co. Batch experiments at pH 8.0 with ICP-MS analysis determine adsorption capacity and reusability .
Q. How do substitution patterns on the aniline ring affect catalytic performance in organophotoredox reactions?
- Methodological Answer : Comparative studies with N-Isopropyl-3,5-dimethylaniline reveal that longer alkyl chains (hexyl vs. isopropyl) reduce photoredox activity due to increased hydrophobicity. Time-resolved fluorescence spectroscopy measures excited-state lifetimes to correlate structure with catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
